molecular formula C8H15NO2 B186788 1,4-Dioxa-8-azaspiro[4.6]undecane CAS No. 16803-07-9

1,4-Dioxa-8-azaspiro[4.6]undecane

Cat. No. B186788
CAS RN: 16803-07-9
M. Wt: 157.21 g/mol
InChI Key: FBZXTZIKSOUPGL-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.6]undecane is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane involves two stages . The first stage involves the reaction of 2-Aza-1,5-cycloheptanedione with ethylene glycol in the presence of toluene-4-sulfonic acid in toluene at 120°C for 2 hours. The second stage involves the reaction with sodium bis(2-methoxyethoxy)aluminium dihydride in toluene at 20°C for 5 hours .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.6]undecane is represented by the linear formula C8H15NO2 .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.6]undecane is a liquid at room temperature . It has a predicted boiling point of 352.0±42.0 °C and a predicted density of 1.12±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : Innovative methods like the Prins cascade cyclization have been utilized for synthesizing derivatives of 1,4-Dioxa-8-azaspiro[4.6]undecane. This approach enables the creation of complex spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

  • Structural Studies : In-depth structural studies, such as NMR spectroscopy, have been conducted on derivatives of 1,4-Dioxa-8-azaspiro[4.6]undecane, contributing to a better understanding of their chemical properties and potential applications (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).

Biological and Pharmacological Properties

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.6]undecane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZXTZIKSOUPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616893
Record name 1,4-Dioxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-8-azaspiro[4.6]undecane

CAS RN

16803-07-9
Record name 1,4-Dioxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate (4) (0.585 mol) and KOH (5.85 mol) in 2-propanol (1200 ml) was stirred and refluxed overnight. The solvent was evaporated. The residue was stirred in water and this mixture was extracted with DCM. The separated organic layer was dried, filtered, and the solvent evaporated, yielding 57.7 g of 1,4-dioxa-8-azaspiro[4.6]undecane (intermediate 5).
Name
intermediate ( 4 )
Quantity
0.585 mol
Type
reactant
Reaction Step One
Name
Quantity
5.85 mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dioxa-8-azaspiro[4.6]undecane
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1,4-Dioxa-8-azaspiro[4.6]undecane
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1,4-Dioxa-8-azaspiro[4.6]undecane
Reactant of Route 4
1,4-Dioxa-8-azaspiro[4.6]undecane
Reactant of Route 5
1,4-Dioxa-8-azaspiro[4.6]undecane
Reactant of Route 6
1,4-Dioxa-8-azaspiro[4.6]undecane

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